molecular formula C8H5ClN2 B1589327 3-Chloro-1,8-naphthyridine CAS No. 35170-93-5

3-Chloro-1,8-naphthyridine

Cat. No. B1589327
CAS RN: 35170-93-5
M. Wt: 164.59 g/mol
InChI Key: JMXCJYDVRCEOMI-UHFFFAOYSA-N
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Description

3-Chloro-1,8-naphthyridine is a compound with the molecular weight of 164.59 . It is a yellow to brown powder or crystal . It is one of the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores; encompassing the merging of β-lactams, 1,8-naphthyridine and secondary amines/pyridines . A series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds were prepared and evaluated for their antimicrobial, and anticancer activities .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,8-naphthyridine involves a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds .


Chemical Reactions Analysis

The synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis . Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield .


Physical And Chemical Properties Analysis

3-Chloro-1,8-naphthyridine is a yellow to brown powder or crystal . It has a molecular weight of 164.59 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 3-Chloro-1,8-naphthyridine serves as a precursor in synthesizing a variety of novel 1,8-naphthyridines, which exhibit significant antibacterial activity (Ayoub & Saleh, 2016).

Development of Antimicrobial Agents

  • Derivatives of 3-Chloro-1,8-naphthyridine have been synthesized and evaluated for their antimicrobial properties, showing potential in combating bacterial infections (Ravi et al., 2018); (Sakram et al., 2020).

Catalytic Applications

  • In organic synthesis, 3-Chloro-1,8-naphthyridine has been used for catalytic amidation, demonstrating good functional-group tolerance and significant yields (Ligthart et al., 2006).

Investigation of Biological Activities

  • A range of biological activities, including antimicrobial, anticancer, and other therapeutic properties, have been identified in 1,8-naphthyridine derivatives (Madaan et al., 2015).

Application in Sensory Devices

  • 1,8-Naphthyridine-based sensors, including derivatives of 3-Chloro-1,8-naphthyridine, have been used for the detection of various nitroaromatics in environmental settings (Chahal & Sankar, 2015).

Antitumor Activities

  • Novel functionalized 1,8-naphthyridine derivatives synthesized from 3-Chloro-1,8-naphthyridine have shown promising antiproliferative properties against cancer cells (Fu et al., 2015).

Efflux Pump Inhibition

  • 1,8-Naphthyridine sulfonamides, derived from 3-Chloro-1,8-naphthyridine, have been investigated for their potential to inhibit efflux pumps in antibiotic-resistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Insecticidal Activities

  • Certain 1,8-naphthyridine derivatives, including 3-Chloro-1,8-naphthyridine, have shown effective insecticidal activities against pests like cowpea aphids (Hou et al., 2017).

Safety And Hazards

The safety information for 3-Chloro-1,8-naphthyridine indicates that it has a GHS07 signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

While specific future directions for 3-Chloro-1,8-naphthyridine are not mentioned in the search results, it’s clear that this compound and its derivatives have potential in the field of medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

properties

IUPAC Name

3-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCJYDVRCEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470589
Record name 3-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,8-naphthyridine

CAS RN

35170-93-5
Record name 3-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1.8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HC Van der Plas, M Woźniak… - Recueil des Travaux …, 1978 - Wiley Online Library
Evidence has been presented for the occurrence of 3,4‐didehydro‐1,8‐naphthyridine in the reaction of 3‐bromo(chloro)‐ and 4‐bromo(chloro)‐1,8‐naphthyridine with potassium amide …
Number of citations: 33 onlinelibrary.wiley.com
RE Busby, SM Hussain, M Iqbal, MA Khan… - Journal of the …, 1979 - pubs.rsc.org
Vapour-phase reactions of chloroform with indole at 550 C give mainly 3-chloroquinoline together with smaller proportions of 2-chloroquinoline and quinoline. C-Methylindoles similarly …
Number of citations: 9 pubs.rsc.org
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com
TV Magee, SL Ripp, B Li, RA Buzon… - Journal of medicinal …, 2009 - ACS Publications
Respiratory tract bacterial strains are becoming increasingly resistant to currently marketed macrolide antibiotics. The current alternative telithromycin (1) from the newer ketolide class …
Number of citations: 57 pubs.acs.org
SS Khalifah - platform.almanhal.com
The naphthyridines consist of those diazanaphthalenes which have one nitrogen atom in each ring neither of which occupies a bridgehead positions, therefore they can be named as …
Number of citations: 0 platform.almanhal.com
P Zhichkin, CMC Beer, WM Rennells, DJ Fairfax - Synlett, 2006 - thieme-connect.com
A one-pot method for the preparation of 1, 8-naphthyridine derivatives is reported. The method involves the dimetalation of an appropriate N-2-pyridylpivalamide or tert-butylcarbamate …
Number of citations: 22 www.thieme-connect.com

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